Cas no 121924-04-7 (Capsianside I)

Capsianside I structure
Nome del prodotto:Capsianside I
Capsianside I Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,6,10,15-Hexadecatetraenoicacid, 14-[(2-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]-4-hydroxy-2,6,10,14-tetramethyl-(9CI)
- 14-[(2-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]-4-hydroxy-2,6,10,14-tetramethyl-2,6,10,15-Hexadecatetraenoic acid
- 2,6,10,15-Hexadecatetraenoicacid, 14-[(2-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]-4-hydrox...
- (2E,6E,10E,14S)-14-{[2-O-(beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy}-4-hydroxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoic acid
- Capsianoside I
- Capsianside I
- (2E,6E,10E,14S)-14-[2-O-(β-D-Glucopyranosyl)-β-D-glucopyranosyloxy]-4-hydroxy-2,6,10,14-tetramethyl-2,6,10,15-hexadecatetraenoic acid
- (2E,6E,10E,14S)-14-[2-O-(β-D-Glucopyranosyl)-β-D-glucopyranosyloxy]-4-hydroxy-2,6,10,14-tetramethyl-2,6,10,15-hexadecatetraenoic acid sodium salt
- SCHEMBL4730893
- 121924-04-7
- NCGC00384793-01_C32H52O14_(2E,6E,10E)-14-{[2-O-(beta-D-Glucopyranosyl)-beta-D-glucopyranosyl]oxy}-4-hydroxy-2,6,10,14-tetramethyl-2,6,10,15-hexadecatetraenoic acid
- NCGC00384793-01
- AKOS040736145
-
- Inchi: 1S/C32H52O14/c1-6-32(5,12-8-11-17(2)9-7-10-18(3)13-20(35)14-19(4)29(41)42)46-31-28(26(39)24(37)22(16-34)44-31)45-30-27(40)25(38)23(36)21(15-33)43-30/h6,10-11,14,20-28,30-31,33-40H,1,7-9,12-13,15-16H2,2-5H3,(H,41,42)/b17-11+,18-10+,19-14+/t20?,21-,22-,23-,24-,25+,26+,27-,28-,30+,31+,32-/m1/s1
- Chiave InChI: ISQUNAAALVXWGI-GKXMJNMTSA-N
- Sorrisi: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)[C@H]1[C@H](O[C@@](C=C)(C)CC/C=C(\C)/CC/C=C(\C)/CC(/C=C(/C(=O)O)\C)O)O[C@H](CO)[C@H]([C@@H]1O)O
Proprietà calcolate
- Massa esatta: 660.33570633g/mol
- Massa monoisotopica: 660.33570633g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 9
- Conta accettatore di obbligazioni idrogeno: 14
- Conta atomi pesanti: 46
- Conta legami ruotabili: 17
- Complessità: 1080
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 10
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 3
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 236
- XLogP3: 0.615
Proprietà sperimentali
- Densità: 1.34
- Punto di ebollizione: 895.7°Cat760mmHg
- Punto di infiammabilità: 278.2°C
- Indice di rifrazione: 1.589
Capsianside I Letteratura correlata
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
121924-04-7 (Capsianside I) Prodotti correlati
- 946247-76-3(1-(2-chloro-6-fluorophenyl)methyl-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1806941-70-7(2-Chloro-5-(difluoromethyl)-3-nitropyridine-4-acetic acid)
- 2034429-63-3(N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide)
- 2679839-56-4((3S)-3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1804863-56-6(2-Bromomethyl-4-fluoro-6-phenylpyridine)
- 1261584-01-3(3-(4'-Chloro-2'-(difluoromethoxy)phenyl)propionic acid)
- 2229304-15-6(5-(azetidin-3-yl)methyl-2-methoxy-3-methylpyridine)
- 1121600-45-0(1-[2-methoxy-4-(trifluoromethyl)phenyl]piperazine)
- 1174047-08-5(2-cyclopropanecarbonyl-2-azaspiro5.5undecane)
- 40519-43-5(2-amino-3-(4-methyl-1H-imidazol-5-yl)propanoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
